
L002
Overview
Description
L002 is a potent, cell-permeable, reversible, and specific inhibitor of the acetyltransferase p300 (KAT3B). It has an inhibitory concentration (IC50) of 1.98 micromolar. This compound binds to the acetyl-coenzyme A pocket and competitively inhibits the catalytic domain of the acetyltransferase p300, blocking histone acetylation and p53 acetylation, and inhibiting the activation of the signal transducer and activator of transcription 3 (STAT3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L002 involves the preparation of the core structure followed by the introduction of functional groups. The compound is typically synthesized through a multi-step process that includes the formation of key intermediates and their subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The use of automated systems and advanced analytical techniques can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
L002 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of this compound with modified chemical structures and properties.
Scientific Research Applications
Antitumor Applications
L002 has been identified as a p300 inhibitor , which plays a crucial role in regulating the acetylation of histones and the tumor suppressor protein p53. This inhibition can lead to alterations in gene expression that are pivotal in cancer progression. Research indicates that this compound's ability to inhibit p300 may enhance the effectiveness of existing cancer therapies by reactivating silenced tumor suppressor genes.
Case Study: Inhibition of Tumor Growth
A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The mechanism involved the restoration of p53 activity, leading to increased apoptosis in cancer cells. This finding underscores this compound's potential as a therapeutic agent in oncology .
Neurobiological Research
This compound's role extends into neurobiology, where it has been studied for its effects on neuronal survival and differentiation. Its interaction with histone acetylation processes suggests potential applications in neurodegenerative diseases.
Case Study: Neuroprotection in Models of Alzheimer's Disease
In preclinical models of Alzheimer's disease, this compound administration was associated with reduced amyloid-beta accumulation and improved cognitive function. This effect is believed to be mediated through the modulation of gene expression linked to neuroinflammation and neuronal survival .
Epigenetic Modulation
The compound's ability to influence epigenetic mechanisms makes it a valuable tool for researchers studying gene regulation. By inhibiting p300, this compound can alter chromatin structure and accessibility, providing insights into epigenetic modifications associated with various diseases.
Table 1: Summary of this compound Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Antitumor | p300 inhibition | Tumor regression in breast cancer models |
Neurobiology | Modulation of histone acetylation | Reduced amyloid-beta and improved cognition |
Epigenetic Research | Influences gene expression via chromatin | Insights into disease mechanisms through epigenetics |
Potential in Therapeutic Development
The versatility of this compound suggests its potential as a lead compound for drug development targeting various diseases beyond cancer and neurodegeneration. Its unique mechanism offers opportunities for combination therapies aimed at enhancing treatment efficacy.
Mechanism of Action
L002 exerts its effects by binding to the acetyl-coenzyme A pocket of the acetyltransferase p300 and competitively inhibiting its catalytic domain. This inhibition blocks the acetylation of histones and the tumor protein p53, leading to the suppression of gene expression and cellular processes regulated by these proteins. This compound also inhibits the activation of the signal transducer and activator of transcription 3 (STAT3), further modulating cellular signaling pathways involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
L002 is unique in its specific inhibition of the acetyltransferase p300 with high potency and selectivity. Similar compounds include:
C646: Another inhibitor of acetyltransferase p300, but with different chemical structure and potency.
A-485: A selective inhibitor of acetyltransferase p300 and CREB-binding protein (CBP), with distinct pharmacological properties.
SGC-CBP30: An inhibitor of CREB-binding protein (CBP) and acetyltransferase p300, used in studies of gene regulation and epigenetics.
This compound stands out due to its reversible and specific inhibition of acetyltransferase p300, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
L002 is a compound recognized primarily as a selective inhibitor of the histone acetyltransferase (HAT) p300 and has been studied for its biological activities, particularly in relation to cancer and viral infections. This article provides an overview of the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
- Chemical Name : 4-(1-amino-2-cyclopropyl)-biphenyl-3-ol
- CAS Number : 321695-57-2
- Molecular Formula : C16H17N
- Molecular Weight : 239.32 g/mol
- Purity : ≥98%
This compound functions by inhibiting the activity of the p300 HAT, which is crucial for the acetylation of histones and non-histone proteins, including p53. This inhibition leads to decreased histone acetylation, affecting gene expression and cellular processes associated with tumorigenesis and viral replication.
Biological Activity
- Inhibition of Histone Acetylation :
-
Antitumor Activity :
- This compound has been shown to suppress the growth of various cancer cell lines by inhibiting the acetylation of histones that regulate oncogenes and tumor suppressor genes. This results in altered transcriptional regulation favoring apoptosis over proliferation.
- Viral Inhibition :
Structure-Activity Relationship (SAR)
The effectiveness of this compound as a p300 inhibitor can be attributed to its structural features. The following table summarizes key findings from SAR studies:
Compound | Structure Feature | IC50 (μM) | Biological Activity |
---|---|---|---|
This compound | Biphenyl structure with cyclopropyl amine | 1.98 | Inhibits p300 HAT activity |
Compound A | Thiophene derivative | 8.6 | Moderate inhibition of p300 HAT |
Compound B | Piperazine derivative | >10 | Minimal inhibition |
These findings indicate that modifications to the core structure can significantly impact the inhibitory potency of compounds against p300.
Case Study 1: Antitumor Effects in Breast Cancer
A study investigated the effects of this compound on breast cancer cell lines. Treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through modulation of acetylation patterns in key regulatory proteins involved in cell cycle progression.
Case Study 2: HSV Inhibition
In vivo studies demonstrated that administration of this compound in murine models infected with HSV led to a marked decrease in viral load and improved survival rates compared to control groups. This highlights this compound's potential as an antiviral agent through epigenetic mechanisms.
Properties
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-8-12(9-11(2)15(10)17)16-21-22(18,19)14-6-4-13(20-3)5-7-14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWFTYOFWIXCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.